ethyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine with ethyl 4-aminobenzoate under specific conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({2-[4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 4-({2-[4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
ETHYL 4-({2-[4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE can be compared with other benzothieno[3,2-d]pyrimidine derivatives:
- METHYL 4-({[(3-ETHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE : Similar structure but with a methyl ester group instead of ethyl .
- 4-({[(3-ETHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE : Contains an am
Properties
Molecular Formula |
C21H17N3O4S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H17N3O4S/c1-2-28-21(27)13-7-9-14(10-8-13)23-17(25)11-24-12-22-18-15-5-3-4-6-16(15)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25) |
InChI Key |
MKDJDINFPXHDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Origin of Product |
United States |
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